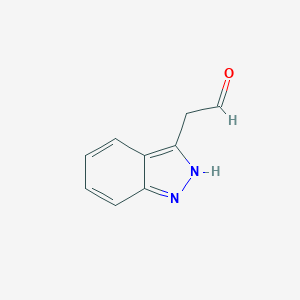
1H-Indazol-3-ylacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazol-3-ylacetaldehyde is a chemical compound that belongs to the family of indazole derivatives. It is an important intermediate compound in the synthesis of various biologically active compounds. The compound has attracted significant attention due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1H-Indazol-3-ylacetaldehyde is not fully understood. However, studies have shown that the compound interacts with specific cellular targets, leading to the inhibition of cell growth and proliferation. The compound has also been shown to induce apoptosis, a process by which damaged or abnormal cells are eliminated from the body.
Biochemical and Physiological Effects:
1H-Indazol-3-ylacetaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. The compound has also been shown to induce DNA damage and inhibit DNA repair mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1H-Indazol-3-ylacetaldehyde in lab experiments has several advantages. The compound is readily available and can be synthesized using relatively simple methods. It is also relatively stable and can be stored for extended periods. However, the compound has some limitations, including its potential toxicity and the need for careful handling.
Orientations Futures
There are many potential future directions for the use of 1H-Indazol-3-ylacetaldehyde in scientific research. One potential direction is the development of new anti-cancer agents based on the structure of the compound. Another potential direction is the use of the compound in the development of new drugs for the treatment of neurodegenerative disorders. Additionally, the compound could be used in the development of new diagnostic tools for the detection of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 1H-Indazol-3-ylacetaldehyde can be achieved through different methods. One of the most commonly used methods involves the reaction of indazole with acetaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to the final product.
Applications De Recherche Scientifique
1H-Indazol-3-ylacetaldehyde has been widely used in scientific research due to its unique properties. It has been shown to exhibit potent anti-cancer activity and has been used as a starting material in the synthesis of various anti-cancer agents. The compound has also been used in the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
121044-74-4 |
|---|---|
Nom du produit |
1H-Indazol-3-ylacetaldehyde |
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-(2H-indazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C9H8N2O/c12-6-5-9-7-3-1-2-4-8(7)10-11-9/h1-4,6H,5H2,(H,10,11) |
Clé InChI |
OZPFBMLMPPTJOW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(NN=C2C=C1)CC=O |
SMILES canonique |
C1=CC2=C(NN=C2C=C1)CC=O |
Synonymes |
1H-indazol-3-ylacetaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



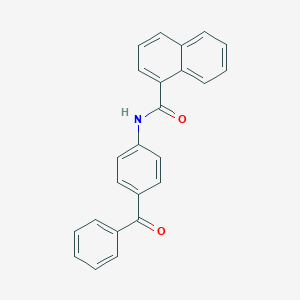
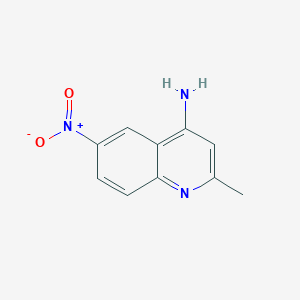
![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)
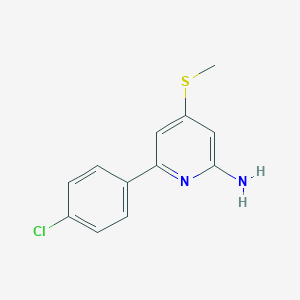
![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)
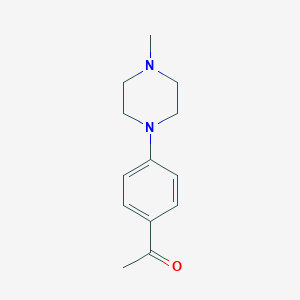
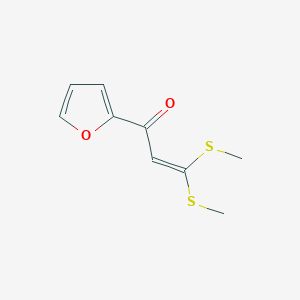
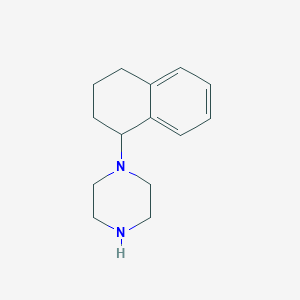
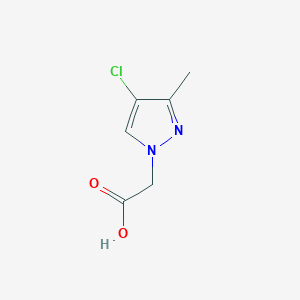
![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)
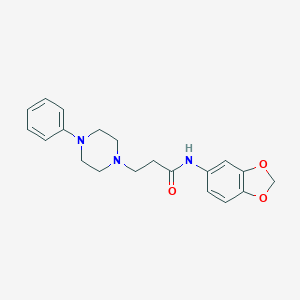
![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B185024.png)
![2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B185025.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)